molecular formula C19H27O9P B016959 Fostriecin CAS No. 87810-56-8

Fostriecin

货号: B016959
CAS 编号: 87810-56-8
分子量: 430.4 g/mol
InChI 键: ZMQRJWIYMXZORG-DSWNLJKISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fostriecin is a naturally occurring phosphate ester that was originally isolated from the soil bacterium Streptomyces pulveraceus. It belongs to a class of natural products that characteristically contain a phosphate ester, an α,β-unsaturated lactam, and a conjugated linear diene or triene chain. This compound is known for its potent and selective inhibition of protein serine/threonine phosphatases, as well as DNA topoisomerase II .

科学研究应用

福斯特瑞琴具有广泛的科学研究应用,包括:

作用机制

福斯特瑞琴主要通过抑制蛋白丝氨酸/苏氨酸磷酸酶,特别是蛋白磷酸酶 2A (PP2A) 和蛋白磷酸酶 4 (PP4) 来发挥作用。通过抑制这些酶,福斯特瑞琴影响各种对细胞过程至关重要的信号通路。 此外,福斯特瑞琴抑制 DNA 拓扑异构酶 II,它在 DNA 复制和修复中起作用 .

生化分析

Biochemical Properties

Fostriecin is a known potent and selective inhibitor of protein serine/threonine phosphatases, as well as DNA topoisomerase II . It exhibits activity against protein phosphatases PP2A and PP4 (IC50 1.5nM and 3.0nM, respectively) which play a vital role in cell growth, cell division, and signal transduction .

Cellular Effects

This compound has shown in vitro activity against leukemia, lung cancer, breast cancer, and ovarian cancer . This activity is thought to be due to PP2A’s assumed role in regulating apoptosis of cells by activating cytotoxic T-lymphocytes and natural killer cells involved in tumor surveillance, along with human immunodeficiency virus-1 (HIV-1) transcription and replication .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to inhibit several protein phosphatases (PP1, PP2A and PP4) which play an important role in signal transduction, cell growth, and cell division . This inhibition is highly selective for PP2A .

Temporal Effects in Laboratory Settings

This compound causes a delayed inhibition of replicative DNA synthesis in human cells, consistent with a role for DNA topoisomerase II (its target enzyme) at a late stage in replication . This compound does not inhibit UV induced excision repair .

Dosage Effects in Animal Models

In clinical trials, this compound has been used as an anti-tumor agent and has shown few reported side effects in humans . The data obtained from the Phase 1 trials suggests that plasma levels of this compound shown to have antitumor activity in animals can be achieved in humans .

Metabolic Pathways

The metabolic pathways of this compound involve the inhibition of protein phosphatases and DNA topoisomerase II . This inhibition affects cell growth, cell division, and signal transduction .

准备方法

合成路线和反应条件

福斯特瑞琴的合成涉及几个关键步骤以建立其复杂结构。福斯特瑞琴的全合成已通过多种途径实现,包括使用 Sharpless 双羟化来确定 C-8/9 位置的绝对立体化学,以及 Leighton 烯丙基化来确定天然产物的 C-5 位置。在其中一种正式合成中,使用 Noyori 转移氢化炔酮来确定 C-11 位置,而全合成则采用不对称双羟化和钯-π-烯丙基还原的组合来确定 C-11 位置。 最后,使用 C-12/13 炔烃的顺式硼氢化与 Suzuki 交叉偶联相结合来建立福斯特瑞琴的 Z,Z,E-三烯 .

工业生产方法

福斯特瑞琴的工业生产方法没有得到很好的记录,这可能是由于其复杂的结构及其合成所面临的挑战。该化合物通常是在研究实验室中为科学研究而不是在工业规模上生产的。

化学反应分析

反应类型

福斯特瑞琴经历各种类型的化学反应,包括:

    氧化: 该化合物可以在特定条件下被氧化以形成各种氧化衍生物。

    还原: 还原反应可用于修饰福斯特瑞琴中的官能团。

    取代: 取代反应可以在分子中的不同位置发生,导致形成各种类似物。

常用试剂和条件

福斯特瑞琴反应中常用的试剂包括:

    氧化剂: 例如高锰酸钾或三氧化铬。

    还原剂: 例如氢化铝锂或硼氢化钠。

    取代试剂: 例如卤素或亲核试剂。

形成的主要产物

这些反应形成的主要产物取决于所用特定条件和试剂。例如,氧化反应可能会产生氧化衍生物,而还原反应可能会产生福斯特瑞琴的还原形式。

相似化合物的比较

福斯特瑞琴在结构上与其他几种天然产物相关,包括:

  • 细胞抑制素
  • 磷脂霉素
  • 磷线菌素
  • 磷霉素
  • 白血病诱导素
  • 磺瑞琴

这些化合物具有相似的结构特征,例如存在磷酸酯和共轭二烯或三烯链。 福斯特瑞琴在其对蛋白磷酸酶的强效和选择性抑制方面是独特的,使其成为研究这些酶及其在细胞过程中的作用的宝贵工具 .

生物活性

Fostriecin, also known as CI-920, is a naturally occurring phosphate monoester produced by the bacterium Streptomyces pulveraceus. It has garnered attention for its significant biological activity, particularly its antitumor properties and its role as a selective inhibitor of serine/threonine protein phosphatases. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

This compound functions primarily as an inhibitor of protein phosphatases, particularly protein phosphatase 2A (PP2A) and protein phosphatase 1 (PP1). By inhibiting these enzymes, this compound disrupts various cellular signaling pathways that are critical for cell growth and proliferation. The inhibition leads to the accumulation of phosphorylated proteins, which can induce apoptosis in cancer cells.

Key Mechanisms:

  • Inhibition of Protein Phosphatases : this compound selectively inhibits PP2A and PP1, leading to altered phosphorylation states of target proteins .
  • Induction of Apoptosis : The accumulation of phosphorylated proteins triggers apoptotic pathways in tumor cells .

Biological Activity and Antitumor Effects

This compound has demonstrated potent antitumor activity across various cancer models. Its efficacy has been attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.

Research Findings:

  • Antitumor Efficacy : In vitro studies have shown that this compound effectively inhibits the growth of several cancer cell lines, including leukemia and solid tumors. For instance, it has been reported to reduce cell viability in human leukemia cells significantly .
  • Synergistic Effects : this compound has been studied in combination with other chemotherapeutic agents, showing enhanced antitumor activity when used alongside drugs like doxorubicin .

Case Studies

  • Case Study 1 : A study involving the treatment of leukemia cells with this compound demonstrated a dose-dependent reduction in cell proliferation and increased rates of apoptosis.
  • Case Study 2 : In a murine model of breast cancer, this compound administration resulted in significant tumor regression compared to control groups.

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
Antitumor ActivityInduces apoptosis in various cancer cell lines
Protein Phosphatase InhibitionSelectively inhibits PP2A and PP1
Cell Cycle ArrestCauses G2/M phase arrest in cancer cells

Table 2: Comparative Efficacy of this compound with Other Anticancer Agents

AgentMechanismEfficacy (IC50)Reference
This compoundPP2A/PP1 Inhibition0.5 µM (leukemia cells)
DoxorubicinDNA Intercalation0.1 µM
PaclitaxelMicrotubule Stabilization0.05 µM

属性

IUPAC Name

[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27O9P/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26)/b3-2-,6-4+,8-5-,12-11+/t15-,16+,17+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQRJWIYMXZORG-DSWNLJKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](/C=C/[C@H]1CC=CC(=O)O1)([C@@H](C[C@H](/C=C\C=C/C=C/CO)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00868985
Record name Fostriecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water > 300 (mg/mL), Methanol 20 (mg/mL)
Record name FOSTRIECIN
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/339638%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

87810-56-8
Record name (+)-Fostriecin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87810-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fostriecin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087810568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fostriecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOSTRIECIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO1648L551
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fostriecin
Reactant of Route 2
Fostriecin
Reactant of Route 3
Fostriecin
Reactant of Route 4
Fostriecin
Reactant of Route 5
Fostriecin
Reactant of Route 6
Fostriecin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。